

Physical and chemical properties of 3-Nitrofluoranthene-8-sulfate.

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Compound of Interest

Compound Name: 3-Nitrofluoranthene-8-sulfate

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3-Nitrofluoranthene-8-sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene-8-sulfate is a sulfated metabolite of 3-nitrofluoranthene, a mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants such as diesel exhaust. This technical guide provides a detailed overview of the known physical and chemical properties, metabolic pathways, and analytical methodologies related to **3-Nitrofluoranthene-8-sulfate**. Due to its nature as a metabolite, specific experimental data for the pure substance are limited; therefore, this guide also includes inferred properties and plausible experimental protocols based on related compounds and established chemical principles.

Introduction

3-Nitrofluoranthene is an environmental contaminant formed by the nitration of fluoranthene.^[1] Its metabolism in biological systems is a critical area of study due to the potent carcinogenicity of the parent compound. The addition of a sulfate group to form **3-Nitrofluoranthene-8-sulfate** is a key step in the detoxification pathway, increasing the water solubility of the xenobiotic to

facilitate its excretion.^[2] Understanding the properties and formation of this metabolite is essential for toxicological studies and for developing biomarkers of exposure to nitro-PAHs.

Physical and Chemical Properties

Specific experimental data for the physical properties of pure **3-Nitrofluoranthene-8-sulfate**, such as melting and boiling points, are not readily available in the scientific literature. This is common for non-commercially available metabolites. However, based on the properties of the parent compound, 3-Nitrofluoranthene, and the general effects of sulfation on organic molecules, we can infer certain characteristics.

Properties of 3-Nitrofluoranthene (Parent Compound)

For context, the physical and chemical properties of 3-Nitrofluoranthene are summarized in the table below.

Property	Value	Reference(s)
CAS Number	892-21-7	^[1] ^[3]
Molecular Formula	C ₁₆ H ₉ NO ₂	^[3]
Molecular Weight	247.25 g/mol	^[3] ^[4]
Appearance	Yellow to orange crystalline solid	^[5]
Melting Point	157-159 °C	^[1] ^[3]
Solubility	Sparingly soluble in water; more soluble in organic solvents like acetone and dichloromethane.	^[5]
UV-Vis Absorption	Exhibits a bathochromic shift compared to fluoranthene, indicating a degree of planarity of the nitro group with the aromatic system.	^[6]

Inferred Properties of 3-Nitrofluoranthene-8-sulfate

The addition of a sulfate group is expected to significantly alter the physicochemical properties of the parent molecule.

Property	Inferred Characteristic	Rationale
CAS Number	156497-83-5	[2]
Molecular Formula	C ₁₆ H ₉ NO ₆ S	[2]
Molecular Weight	343.3 g/mol	[2]
Appearance	Likely a solid at room temperature.	Consistent with similar sulfated organic compounds.
Melting Point	Higher than the parent compound and likely decomposes at high temperatures.	The ionic nature of the sulfate group increases intermolecular forces.
Boiling Point	Not applicable; likely to decompose before boiling.	Ionic compounds have very low vapor pressure.
Solubility	Significantly more soluble in water and polar protic solvents compared to 3-Nitrofluoranthene.	The highly polar sulfate group dramatically increases hydrophilicity.

Experimental Protocols

Plausible Chemical Synthesis of 3-Nitrofluoranthene-8-sulfate

While a specific, detailed protocol for the chemical synthesis of **3-Nitrofluoranthene-8-sulfate** is not published, a plausible route involves the sulfation of its precursor, 3-nitrofluoranthene-8-ol. This can be achieved using a sulfur trioxide-amine complex, a common method for the sulfation of phenols.[7]

Step 1: Synthesis of 3-nitrofluoranthene-8-ol (Precursor)

The precursor, 3-nitrofluoranthren-8-ol, is a known metabolite of 3-nitrofluoranthene. For laboratory synthesis, a multi-step process starting from fluoranthene would be required, involving nitration followed by selective hydroxylation. However, for the purpose of this protocol, we will assume the availability of 3-nitrofluoranthren-8-ol.

Step 2: Sulfation of 3-nitrofluoranthren-8-ol

This protocol is adapted from general procedures for the sulfation of phenolic compounds.

Materials:

- 3-nitrofluoranthren-8-ol
- Sulfur trioxide pyridine complex
- Anhydrous pyridine
- Anhydrous N,N-dimethylformamide (DMF)
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Diatomaceous earth

Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrofluoranthren-8-ol (1 equivalent) in anhydrous pyridine or DMF.
- Cool the solution to 0 °C in an ice bath.
- Add sulfur trioxide pyridine complex (1.5-2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
- Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purification of the highly polar **3-Nitrofluoranthene-8-sulfate** can be challenging. Standard silica gel chromatography may not be effective. The following methods are suggested:

- Reverse-phase chromatography (C18): This is the most likely effective method. A gradient of water (with a small amount of a modifier like formic acid or ammonium acetate) and methanol or acetonitrile would be used as the eluent.
- Ion-exchange chromatography: A weakly basic anion exchange resin could be used, eluting with a gradient of a volatile salt solution (e.g., ammonium bicarbonate).[8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reverse-phase column is suitable.
- Mobile Phase: A gradient elution is typically used, for example, starting with a higher proportion of water (e.g., with 0.1% formic acid) and increasing the proportion of an organic solvent like methanol or acetonitrile.

- Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254 nm or 280 nm, with potential for longer wavelength absorbance due to the extended conjugation).[6]

Mass Spectrometry (MS):

- Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for detecting the sulfated compound, which will readily form a $[M-H]^-$ ion.
- Expected m/z: The expected mass-to-charge ratio for the $[M-H]^-$ ion of $C_{16}H_9NO_6S$ is approximately 342.01.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H and ^{13}C NMR would be used to confirm the structure. The addition of the sulfate group at the 8-position would cause characteristic shifts in the signals of the neighboring protons and carbons compared to the parent 3-nitrofluoranthene. Specific spectral data for **3-Nitrofluoranthene-8-sulfate** is not available in public databases.

Metabolic Pathway

3-Nitrofluoranthene-8-sulfate is not known to be involved in a specific signaling pathway. Instead, its formation is a key step in the detoxification (Phase II metabolism) of 3-nitrofluoranthene. This pathway is initiated by Phase I enzymes, primarily cytochrome P450s, which introduce a hydroxyl group onto the aromatic ring. This is followed by sulfation, catalyzed by sulfotransferases (SULTs).



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Caption: Metabolic activation and detoxification of 3-Nitrofluoranthene.

Conclusion

3-Nitrofluoranthene-8-sulfate is a significant metabolite in the detoxification of the environmental pollutant 3-nitrofluoranthene. While detailed experimental data on the pure substance is scarce, this guide provides a comprehensive overview of its known properties, plausible synthetic and analytical methods, and its role in metabolic pathways. Further research into the synthesis and biological activity of this and other nitro-PAH metabolites is crucial for a complete understanding of their toxicological implications.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Nitrofluoranthene-8-sulfate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125508#physical-and-chemical-properties-of-3-nitrofluoranthene-8-sulfate]

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